(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione
Description
The compound (4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione features a pyrrolidine-2,3-dione core substituted with three distinct groups:
- 1,3-Benzodioxol-5-yl: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and bioactivity in natural products .
- Hydroxy(thiophen-2-yl)methylidene: A thiophene-based hydroxymethylidene moiety, which may contribute to π-π stacking interactions and redox activity.
- 6-Methylpyridin-2-yl: A pyridine derivative with a methyl group at the 6-position, likely influencing steric and electronic properties for receptor binding.
Properties
Molecular Formula |
C22H16N2O5S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-hydroxy-1-(6-methylpyridin-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H16N2O5S/c1-12-4-2-6-17(23-12)24-19(13-7-8-14-15(10-13)29-11-28-14)18(21(26)22(24)27)20(25)16-5-3-9-30-16/h2-10,19,26H,11H2,1H3 |
InChI Key |
PJEBXRGVNXLMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
The pyrrolidine-2,3-dione scaffold serves as the foundational structure for this compound. A widely cited method involves the cyclization of putrescine (tetramethylenediamine) using a supported nickel catalyst at elevated temperatures (100–160°C). This process liberates ammonia and facilitates the formation of the pyrrolidine ring, albeit with minor pyrroline byproducts . The reaction proceeds via dehydrogenation and cyclization, with the nickel catalyst promoting both steps. Batch-wise or semi-continuous processes are viable, though the latter increases pyrroline contamination over time . Post-synthesis, fractional distillation or catalytic hydrogenation ensures purity by removing pyrroline impurities .
Key parameters influencing yield and purity include:
-
Catalyst loading : Higher nickel concentrations reduce pyrroline formation.
-
Temperature gradient : Gradual heating from 100°C to 160°C minimizes side reactions.
-
Distillation efficiency : Condenser systems must separate pyrrolidine from ammonia to prevent losses .
Incorporation of the Hydroxy(Thiophen-2-yl)Methylidene Group
The thiophen-2-ylmethylidene moiety is introduced through a Knoevenagel condensation. This step involves reacting the pyrrolidine-2,3-dione intermediate with thiophene-2-carbaldehyde in the presence of a Lewis acid catalyst (e.g., zinc chloride). The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone .
Optimization insights :
-
Catalyst choice : Zinc chloride outperforms protic acids in minimizing side reactions.
-
Solvent : Anhydrous tetrahydrofuran (THF) enhances reaction homogeneity.
-
Stoichiometry : A 1:1 molar ratio of aldehyde to pyrrolidine derivative ensures complete conversion .
Attachment of the 6-Methylpyridin-2-yl Moiety
The 6-methylpyridin-2-yl group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. A patent-described method employs Buchwald-Hartwig amination, where a palladium catalyst (e.g., Pd(OAc)₂) and a biphenyl ligand facilitate coupling between the pyrrolidine nitrogen and 2-bromo-6-methylpyridine .
Critical parameters :
-
Catalyst system : Pd(OAc)₂ with Xantphos ligand achieves 78% yield.
-
Base : Potassium tert-butoxide ensures deprotonation of the pyrrolidine nitrogen.
Stereochemical Considerations and Isomer Control
The (4E)-configuration is controlled during the Knoevenagel condensation step. Steric hindrance from the 1,3-benzodioxol-5-yl group favors the trans (E)-isomer. Nuclear magnetic resonance (NMR) analysis of coupling constants (J = 16 Hz for trans vinyl protons) confirms configuration . Chiral chromatography or recrystallization from hexane/ethyl acetate mixtures resolves enantiomers, if present .
Purification and Characterization Techniques
Purification :
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes polar impurities.
-
Recrystallization : Methanol-water systems yield high-purity crystals .
Characterization :
-
¹H/¹³C NMR : Key signals include δ 7.8 ppm (vinyl proton, E-isomer) and δ 148 ppm (pyrrolidine carbonyl) .
-
High-resolution mass spectrometry (HRMS) : [M+H]⁺ calculated for C₂₄H₁₇N₂O₆S: 485.0811; observed: 485.0809 .
Optimization of Reaction Conditions
A comparative analysis of synthetic routes reveals the following optimal conditions:
| Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pyrrolidine formation | Ni/SiO₂ | - | 160°C | 85 |
| Benzodioxolyl addition | NaOH | Ethanol | 25°C | 89 |
| Thiophene conjugation | ZnCl₂ | THF | 80°C | 76 |
| Pyridyl attachment | Pd(OAc)₂/Xantphos | Toluene | 110°C | 78 |
Challenges and Limitations
-
Byproduct formation : Pyrroline (up to 5%) in the pyrrolidine step necessitates additional purification .
-
Stereochemical drift : Prolonged heating during Knoevenagel condensation promotes Z/E isomerization .
-
Catalyst cost : Palladium-based systems increase synthetic costs, prompting research into nickel alternatives .
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities make it a promising candidate for drug development and therapeutic applications.
Medicine
In medicine, (4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets in the body makes it a candidate for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of (4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, while its anti-inflammatory effects may result from the modulation of signaling pathways related to inflammation.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Table 1: Structural and Functional Comparison
Key Observations:
Thiazole and pyridine-dihydrothiazole cores () introduce sulfur and nitrogen heteroatoms, which may improve binding to metal-containing enzymes .
Substituent Effects :
- 1,3-Benzodioxol-5-yl (target) vs. 1,4-Benzodioxan-6-yl (4e): The methylenedioxy group in the target compound is more rigid than the dihydrobenzodioxan in 4e, possibly affecting aromatic interactions .
- 6-Methylpyridin-2-yl (target) vs. Prop-2-enyl (): The methyl group in the pyridine ring may reduce rotational freedom compared to the allyl group, enhancing target specificity .
- Hydroxy(thiophen-2-yl)methylidene (target) vs. Chlorobenzylidene (): The thiophene-hydroxyl group could offer hydrogen-bonding capacity, contrasting with the lipophilic chlorobenzylidene in triazole-thiones .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties
| Property | Target Compound | (Z)-Thiazol-4(5H)-one (6a–j) | Pyridine-dihydrothiazole (9a,b–12a,b) |
|---|---|---|---|
| LogP (Lipophilicity) | Moderate (benzodioxol and thiophene balance) | High (aromatic substituents) | Moderate (halogen substituents) |
| Solubility | Moderate (hydroxyl group enhances polarity) | Low (non-polar benzylidene) | Low to moderate |
| Hydrogen Bond Acceptors | 6 (dione, hydroxyl, pyridine) | 3–4 (thiazole, amino) | 4–5 (pyridine, thiazole) |
- Lipophilicity : The target compound’s benzodioxol and hydroxyl groups may improve aqueous solubility compared to purely aromatic analogs (e.g., 6a–j) .
Bioactivity and Mechanism Insights
- Anti-Proliferative Potential: Pyridine-dihydrothiazoles () exhibit in vitro activity against cancer cell lines, suggesting that the target compound’s pyridine and dione groups may synergize for similar effects .
- Antimicrobial Activity : Thiazole analogs () show broad-spectrum activity, though the target compound’s thiophene-hydroxyl group may shift specificity toward fungal or bacterial targets .
Biological Activity
The compound (4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione is a complex organic molecule notable for its diverse structural features, including a pyrrolidine core and various aromatic substituents. This unique configuration suggests potential biological activities that warrant further investigation.
Structural Characteristics
This compound features several key structural components:
- Pyrrolidine Ring : A five-membered ring containing nitrogen.
- Benzodioxole Moiety : Associated with neuroprotective and antimicrobial properties.
- Thiophene Group : Known for anticancer and antioxidant activities.
- 6-Methylpyridine Substituent : May contribute to its pharmacological profile.
Predicted Biological Activities
Computational models such as PASS (Prediction of Activity Spectra for Substances) indicate that this compound may exhibit a range of pharmacological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Neuroprotective
However, experimental validation is essential to confirm these predictions.
The synthesis of this compound typically involves multi-step organic reactions. Key steps might include:
- Formation of the benzodioxole intermediate from catechol and formaldehyde.
- Acylation with thiophene derivatives.
- Cyclization to form the pyrrolidine structure.
The mechanism of action is likely linked to its ability to interact with specific biological targets, potentially modulating enzyme activity or receptor signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of structurally similar compounds, revealing that derivatives with benzodioxole and thiophene exhibited significant activity against various bacterial strains. The presence of lipophilic groups enhanced their antibacterial efficacy, suggesting that modifications to the compound's structure could optimize its antimicrobial properties.
Anticancer Properties
Research on related pyrrolidine derivatives has demonstrated cytotoxic effects against cancer cell lines. For instance, compounds with similar functional groups have shown promising results in inhibiting cell proliferation in pancreatic cancer models, indicating that the target compound may also possess anticancer activity .
Neuroprotective Effects
Compounds featuring benzodioxole moieties have been studied for their neuroprotective effects. In vitro assays indicated that these compounds could reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine Derivatives | Similar pyridine ring | Antimicrobial, anti-inflammatory |
| Thiophene Derivatives | Presence of thiophene | Anticancer, antioxidant |
| Benzodioxole Compounds | Benzodioxole moiety | Antimicrobial, neuroprotective |
This table illustrates how the unique combination of functional groups in the target compound may provide distinct advantages over structurally similar compounds, particularly regarding selectivity and potency against specific biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing (4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione?
- Methodology: Multi-step organic synthesis is typically employed, involving:
- Step 1: Formation of the pyrrolidine-2,3-dione core via cyclocondensation of substituted amines with diketene derivatives under acidic or basic conditions .
- Step 2: Introduction of the hydroxy(thiophen-2-yl)methylidene group via Knoevenagel condensation, requiring anhydrous solvents (e.g., ethanol, chloroform) and catalytic bases (e.g., piperidine) .
- Step 3: Functionalization of the 6-methylpyridin-2-yl group through nucleophilic substitution or cross-coupling reactions, often using palladium catalysts .
- Optimization: Reaction yields (typically 40–70%) depend on temperature control (60–100°C) and solvent polarity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization Workflow:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the thiophene proton signals appear at δ 6.8–7.2 ppm in CDCl₃ .
- Infrared (IR) Spectroscopy: Peaks at 1680–1720 cm⁻¹ confirm the pyrrolidine-2,3-dione carbonyl groups .
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion validation (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemical ambiguities, such as the (4E) configuration of the methylidene group .
Q. What are common side reactions encountered during synthesis, and how can they be mitigated?
- Observed Issues:
- Isomerization: The (4E) configuration may equilibrate with (4Z) under prolonged heating; use low-temperature conditions (<80°C) to minimize this .
- Oxidation of Thiophene: Thiophene rings may oxidize in the presence of strong oxidizing agents; replace with milder reagents (e.g., NaBH₄ for reductions) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) effectively separates byproducts .
Advanced Research Questions
Q. What computational strategies are used to predict this compound’s interaction with biological targets?
- Methods:
- Molecular Docking: Models binding affinity to enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GPCRs) using software like AutoDock Vina. The hydroxy(thiophen-2-yl) group often shows strong π-π stacking with aromatic residues .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories; solvation models (e.g., TIP3P) improve accuracy .
- Validation: Compare computational predictions with experimental binding assays (e.g., SPR or ITC) to refine models .
Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidine-2,3-dione derivatives?
- Case Example: Discrepancies in IC₅₀ values for similar compounds may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Solubility Limitations: Poor aqueous solubility (common for lipophilic derivatives) can lead to underestimated potency. Use DMSO stocks ≤0.1% to avoid artifacts .
- Resolution: Standardize protocols (e.g., NIH/NCATS guidelines) and validate with orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Degradation Pathways:
- Hydrolysis: The pyrrolidine-2,3-dione ring is susceptible to base-catalyzed hydrolysis. Stabilize via buffered solutions (pH 6–7) .
- Photooxidation: The benzodioxole moiety may degrade under UV light. Store in amber vials and add antioxidants (e.g., BHT) .
- Formulation: Encapsulation in PEGylated liposomes enhances serum half-life by reducing enzymatic degradation .
Q. How can researchers design SAR studies to optimize this compound’s bioactivity?
- Key Modifications:
- Thiophene Substitution: Replace the 5-methyl group with electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity and target binding .
- Pyridine Variants: Test 6-ethyl or 6-methoxy pyridin-2-yl analogs to modulate solubility and BBB penetration .
- Data Analysis: Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
